molecular formula C6H10N4 B13160390 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole

1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B13160390
M. Wt: 138.17 g/mol
InChI Key: RIZHHAAWDMVDGI-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(Azetidin-3-yl)methyl]-1H-1,2,4-triazole: Similar in structure but with a different triazole ring.

    1-[(Azetidin-3-yl)methyl]-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.

    1-[(Azetidin-3-yl)methyl]-1H-imidazole: Features an imidazole ring.

Uniqueness

1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole is unique due to the specific combination of azetidine and 1,2,3-triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)triazole

InChI

InChI=1S/C6H10N4/c1-2-10(9-8-1)5-6-3-7-4-6/h1-2,6-7H,3-5H2

InChI Key

RIZHHAAWDMVDGI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2C=CN=N2

Origin of Product

United States

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